3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an isoxazole ring, a sulfonamide group, and a bicycloheptane core, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through a cycloaddition reaction involving nitrile oxides and alkenes. The sulfonamide group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine. The final step involves coupling the isoxazole-sulfonamide intermediate with the bicycloheptane core through a carbonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or isoxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The isoxazole ring and sulfonamide group play crucial roles in this binding process.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((3,4-DIMETHYL-5-ISOXAZOLYL)AMINO)SULFONYL)PHENYL)-3-METHOXYBENZAMIDE
- N-(4-(((3,4-DIMETHYL-5-ISOXAZOLYL)AMINO)SULFONYL)PHENYL)-2-(4-PROPYLPHENOXY)ACETAMIDE
Uniqueness
Compared to similar compounds, 3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID stands out due to its bicycloheptane core, which imparts unique steric and electronic properties. These properties enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C20H23N3O6S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C20H23N3O6S/c1-10-11(2)22-29-19(10)23-30(27,28)15-7-5-14(6-8-15)21-18(24)16-12-3-4-13(9-12)17(16)20(25)26/h5-8,12-13,16-17,23H,3-4,9H2,1-2H3,(H,21,24)(H,25,26) |
InChI Key |
SNRYLPODDSFWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C4)C3C(=O)O |
Origin of Product |
United States |
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